Fluorodeoxyglucose F18

Catalog No.
S572451
CAS No.
63503-12-8
M.F
C6H11FO5
M. Wt
181.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fluorodeoxyglucose F18

CAS Number

63503-12-8

Product Name

Fluorodeoxyglucose F18

IUPAC Name

(2S,3R,4S,5S,6R)-3-(18F)fluoranyl-6-(hydroxymethyl)oxane-2,4,5-triol

Molecular Formula

C6H11FO5

Molecular Weight

181.15 g/mol

InChI

InChI=1S/C6H11FO5/c7-3-5(10)4(9)2(1-8)12-6(3)11/h2-6,8-11H,1H2/t2-,3-,4-,5-,6+/m1/s1/i7-1

InChI Key

ZCXUVYAZINUVJD-AHXZWLDOSA-N

SMILES

C(C(C(C(C(C=O)F)O)O)O)O

Synonyms

18F Fluorodeoxyglucose, 18F-FDG, 18FDG, 2 Fluoro 2 deoxy D glucose, 2 Fluoro 2 deoxyglucose, 2-Fluoro-2-deoxy-D-glucose, 2-Fluoro-2-deoxyglucose, F 18, Fludeoxyglucose, F 18, Fluorodeoxyglucose, F18, Fluorodeoxyglucose, Fludeoxyglucose F 18, Fluorine 18 fluorodeoxyglucose, Fluorine-18-fluorodeoxyglucose, Fluorodeoxyglucose F 18, Fluorodeoxyglucose F18, Fluorodeoxyglucose, 18F

Canonical SMILES

C(C1C(C(C(C(O1)O)F)O)O)O

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O)[18F])O)O)O

2-deoxy-2-((18)F)fluoro-alpha-D-glucose is a 2-deoxy-2-((18)F)fluoro-D-glucopyranose and a 2-deoxy-2-fluoro-alpha-D-glucose.
Fludeoxyglucose F 18 Injection is a positron emitting radiopharmaceutical containing no-carrier added radioactive 2-deoxy-2-[18F]fluoro-D-g1ucose, which is used for diagnostic purposes in conjunction with Positron Emission Tomography (PET). It is administered by intravenous injection.
The compound is given by intravenous injection to do POSITRON-EMISSION TOMOGRAPHY for the assessment of cerebral and myocardial glucose metabolism in various physiological or pathological states including stroke and myocardial ischemia. It is also employed for the detection of malignant tumors including those of the brain, liver, and thyroid gland. (From Martindale, The Extra Pharmacopoeia, 30th ed, p1162)

Fluorodeoxyglucose F18 (CAS: 63503-12-8) is a positron-emitting radiopharmaceutical and the gold-standard metabolic tracer for Positron Emission Tomography (PET). Structurally, it is a glucose analog where the hydroxyl group at the C-2 position is replaced by the radioactive isotope Fluorine-18. From a procurement and operational standpoint, [18F]FDG is defined by its 109.8-minute half-life and its unique metabolic trapping mechanism. Upon cellular uptake via GLUT transporters, it is phosphorylated by hexokinase to [18F]FDG-6-phosphate but cannot undergo further glycolysis, leading to intracellular accumulation proportional to the tissue's metabolic rate [1]. This combination of a commercially viable distribution half-life and high signal-to-background retention establishes it as the foundational, highly reproducible radiotracer for oncology, neurology, and cardiology imaging workflows.

Substituting [18F]FDG with other radiolabeled metabolic tracers introduces severe logistical and analytical compromises. Carbon-11 labeled glucose ([11C]glucose) acts as a true metabolic equivalent but possesses a 20.4-minute half-life, strictly prohibiting regional procurement and requiring a multi-million-dollar on-site cyclotron and radiochemistry facility [1]. Furthermore, [11C]glucose is fully metabolized, causing radioactive metabolites (such as [11C]CO2) to wash out and complicate quantitative kinetic modeling. Conversely, while generator-produced Gallium-68 ([68Ga]) tracers offer cyclotron-independent procurement, the significantly higher positron energy of Ga-68 degrades spatial resolution, making it unsuitable for detecting sub-centimeter metabolic abnormalities. Therefore, [18F]FDG remains non-interchangeable for facilities requiring high-resolution metabolic imaging without the capital burden of on-site isotope production.

Logistical Viability: Half-Life and Commercial Distribution Radius

The procurement model for PET facilities heavily depends on isotope half-life. Fluorine-18 has a half-life of 109.8 minutes, allowing for centralized cyclotron production and regional distribution within a 2- to 4-hour radius. In contrast, Carbon-11 tracers have a half-life of 20.4 minutes, restricting their use entirely to facilities with in-house cyclotrons [1].

Evidence DimensionIsotope Half-Life
Target Compound Data109.8 minutes ([18F])
Comparator Or Baseline20.4 minutes ([11C])
Quantified Difference5.4x longer half-life
ConditionsStandard radioactive decay at standard conditions

Enables procurement of the ready-to-inject radiotracer from commercial radiopharmacies, eliminating the need for a $2M+ on-site cyclotron.

Imaging Resolution: Positron Range and Spatial Blurring

For high-resolution imaging, particularly in preclinical micro-PET or early metastasis detection, positron range dictates the fundamental limit of spatial resolution. Fluorine-18 emits low-energy positrons (maximum 0.63 MeV), resulting in a short mean positron range of ~0.6 mm in tissue. Comparatively, Gallium-68 emits higher-energy positrons (maximum 1.90 MeV), yielding a mean range of ~1.1 mm and significantly higher spatial blurring [1].

Evidence DimensionMaximum Positron Energy and Mean Tissue Range
Target Compound Data0.63 MeV / ~0.6 mm range ([18F])
Comparator Or Baseline1.90 MeV / ~1.1 mm range ([68Ga])
Quantified Difference66% lower maximum positron energy; ~45% shorter mean range
ConditionsPositron emission in water/tissue equivalent media

Provides superior image sharpness and spatial resolution, which is critical for quantifying standardized uptake values (SUV) in small tumors or preclinical murine models.

Signal Stability: Irreversible Metabolic Trapping

The diagnostic utility of [18F]FDG relies on its pharmacokinetic trapping. Once phosphorylated by hexokinase to [18F]FDG-6-phosphate, the lack of a 2-hydroxyl group prevents further processing by phosphohexose isomerase. This results in irreversible intracellular trapping during the imaging window. In contrast, [11C]glucose undergoes complete glycolysis, leading to rapid signal washout as radiolabeled CO2 and water exit the target cells, reducing the target-to-background ratio over a 60-minute scan [1].

Evidence DimensionIntracellular Retention (Trapping)
Target Compound DataIrreversible accumulation as [18F]FDG-6-phosphate
Comparator Or BaselineRapid washout via complete glycolysis ([11C]glucose)
Quantified DifferenceStable cumulative signal vs. transient metabolic flux
ConditionsIn vivo kinetic modeling over 60-90 minute PET acquisition

Ensures stable, cumulative radiotracer accumulation in hypermetabolic cells, allowing for highly reproducible, standardized quantitative imaging across multi-center trials.

Multi-Center Oncology Clinical Trials

Due to its stable metabolic trapping and 109.8-minute half-life, [18F]FDG is the mandatory baseline tracer for quantifying tumor response to novel therapeutics. Its regional procurability ensures that multiple imaging centers can utilize standardized doses from commercial radiopharmacies, ensuring reproducible Standardized Uptake Value (SUV) metrics across diverse trial sites [1].

High-Resolution Preclinical Micro-PET Imaging

In preclinical CROs utilizing murine models, the short positron range of Fluorine-18 (~0.6 mm) is critical. [18F]FDG enables the resolution of sub-millimeter anatomical structures and micro-metastases that would be heavily blurred by the higher positron energy of alternative isotopes like Gallium-68 or Rubidium-82 [1].

Myocardial Viability Assessment

For cardiology research and clinical workflows, [18F]FDG's irreversible phosphorylation by hexokinase allows for definitive differentiation between necrotic scar tissue and hibernating myocardium, providing a stable signal-to-noise ratio that transient metabolic tracers cannot achieve[1].

XLogP3

-1.6

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

181.061586 g/mol

Monoisotopic Mass

181.061586 g/mol

Heavy Atom Count

12

UNII

SBT3GBX27W

Drug Indication

The uptake of 18F-FDG by tissues is a marker for the tissue uptake of glucose, which in turn is closely correlated with certain types of tissue metabolism. Fludeoxyglucose F 18 Injection is indicated in positron emission tomography (PET) imaging for assessment of abnormal glucose metabolism to assist in the evaluation of malignancy in patients with known or suspected abnormalities found by other testing modalities, or in patients with an existing diagnoses of cancer.

Mechanism of Action

Fludeoxyglucose F 18 is a glucose analog that concentrates in cells that rely upon glucose as an energy source, or in cells whose dependence on glucose increases under pathophysiological conditions. Fludeoxyglucose F 18 is transported through the cell membrane by facilitative glucose transporter proteins and is phosphorylated within the cell to [18F] FDG-6- phosphate by the enzyme hexokinase. Once phosphorylated it cannot exit until it is dephosphorylated by glucose-6-phosphatase. Therefore, within a given tissue or pathophysiological process, the retention and clearance of Fludeoxyglucose F 18 reflect a balance involving glucose transporter, hexokinase and glucose-6- phosphatase activities. When allowance is made for the kinetic differences between glucose and Fludeoxyglucose F 18 transport and phosphorylation (expressed as the “lumped constant” ratio), Fludeoxyglucose F 18 is used to assess glucose metabolism. In comparison to background activity of the specific organ or tissue type, regions of decreased or absent uptake of Fludeoxyglucose F 18 reflect the decrease or absence of glucose metabolism. Regions of increased uptake of Fludeoxyglucose F 18 reflect greater than normal rates of glucose metabolism.

Other CAS

63503-12-8

Absorption Distribution and Excretion

Fludeoxyglucose F 18 Injection is rapidly distributed to all organs of the body after intravenous administration.
Fludeoxyglucose F 18 is cleared from most tissues within 24 hours and can be eliminated from the body unchanged in the urine.
Fludeoxyglucose F 18 and related compounds are cleared from non-cardiac tissues within 3 to 24 hours after administration. Clearance from the cardiac tissue may require more than 96 hours

Metabolism Metabolites

Fludeoxyglucose F 18 is transported into cells and phosphorylated to [18F]-FDG-6-phosphate at a rate proportional to the rate of glucose utilization within that tissue. [18F]-FDG-6-phosphate presumably is metabolized to 2-deoxy-2-[18F] fluoro-6-phospho-Dmannose ([18F]FDM-6-phosphate). Fludeoxyglucose F 18 Injection may contain several impurities (e.g., 2-deoxy-2-chloro-D-glucose (ClDG)). Biodistribution and metabolism of C1DG are presumed to be similar to Fludeoxyglucose F 18 and would be expected to result in intracellular formation of 2-deoxy-2-chloro-6-phospho-D-glucose (C1DG-6-phosphate) and 2-deoxy-2-chloro-6-phospho-D-mannose (ClDM-6-phosphate). The phosphorylated deoxyglucose compounds are dephosphorylated and the resulting compounds (FDG, FDM, C1DG, and ClDM) presumably leave cells by passive diffusion.

Wikipedia

(2R,3S,4R,5R)-2-(18F)fluoranyl-3,4,5,6-tetrahydroxyhexanal

Biological Half Life

10-13 minutes

Dates

Last modified: 02-18-2024
Tragardh M, Moller N, Sorensen M: Methodologic Considerations for Quantitative 18F-FDG PET/CT Studies of Hepatic Glucose Metabolism in Healthy Subjects. J Nucl Med. 2015 Sep;56(9):1366-71. doi: 10.2967/jnumed.115.154211. Epub 2015 Jul 9. [PMID:26159590]
Mega MS, Dinov ID, Porter V, Chow G, Reback E, Davoodi P, O'Connor SM, Carter MF, Amezcua H, Cummings JL: Metabolic patterns associated with the clinical response to galantamine therapy: a fludeoxyglucose f 18 positron emission tomographic study. Arch Neurol. 2005 May;62(5):721-8. [PMID:15883258]
Perani D, Bressi S, Testa D, Grassi F, Cortelli P, Gentrini S, Savoiardo M, Caraceni T, Fazio F: Clinical/metabolic correlations in multiple system atrophy. A fludeoxyglucose F 18 positron emission tomographic study. Arch Neurol. 1995 Feb;52(2):179-85. [PMID:7848128]
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